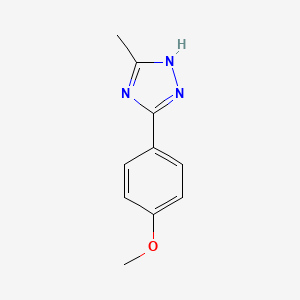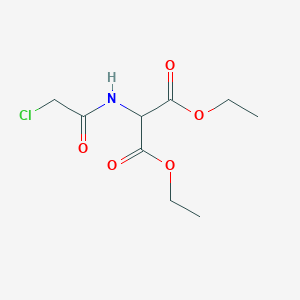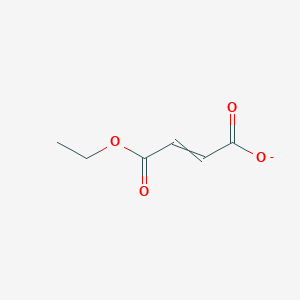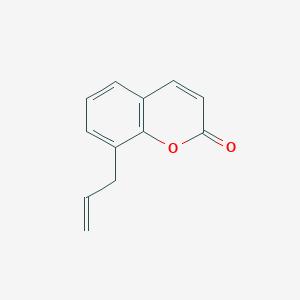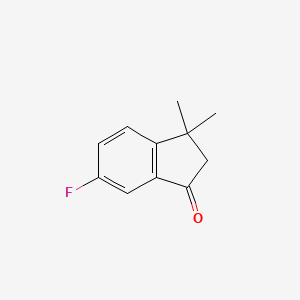
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the indanone family. Indanones are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of a fluorine atom and two methyl groups on the indanone structure imparts unique chemical properties to this compound, making it a compound of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one typically involves the cyclization of suitable precursors under specific reaction conditions. One common method is the Friedel-Crafts acylation of fluorinated aromatic compounds followed by cyclization. For example, the reaction of 2-fluorobenzoyl chloride with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-fluoro-3,3-dimethyl-1-indanone carboxylic acid.
Reduction: Formation of 6-fluoro-3,3-dimethyl-1-indanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for neurodegenerative diseases and cardiovascular conditions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one depends on its interaction with specific molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-indanone: Lacks the fluorine atom, resulting in different chemical and biological properties.
6-Fluoro-1-indanone: Similar structure but without the two methyl groups, leading to variations in reactivity and applications.
Indane-1,3-dione: A related compound with different functional groups, used in various applications including medicinal chemistry and materials science.
Uniqueness
6-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-one is unique due to the combination of the fluorine atom and two methyl groups on the indanone core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H11FO |
|---|---|
Molecular Weight |
178.20 g/mol |
IUPAC Name |
6-fluoro-3,3-dimethyl-2H-inden-1-one |
InChI |
InChI=1S/C11H11FO/c1-11(2)6-10(13)8-5-7(12)3-4-9(8)11/h3-5H,6H2,1-2H3 |
InChI Key |
PEXCXWVZKWVDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C1C=CC(=C2)F)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
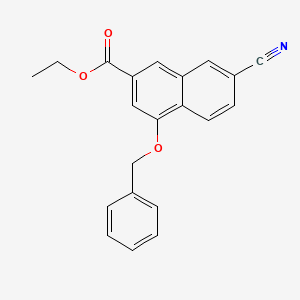
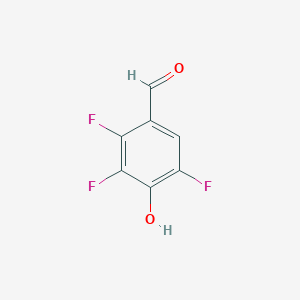

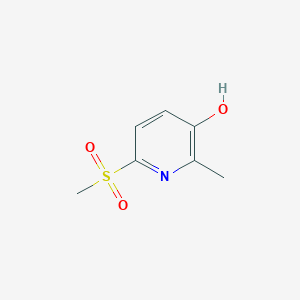
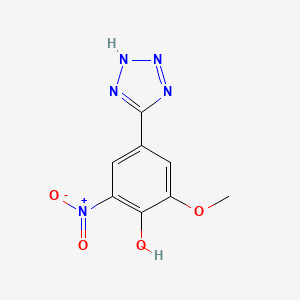
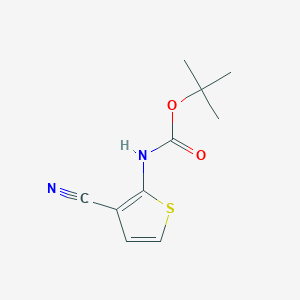
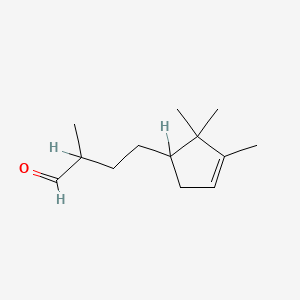
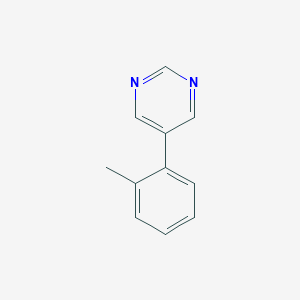
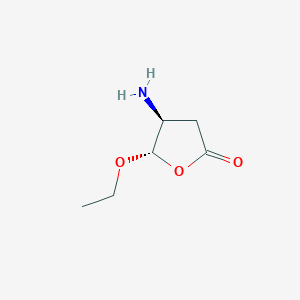
![2-[(3-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-yl)oxy]-acetic acid](/img/structure/B8773913.png)
